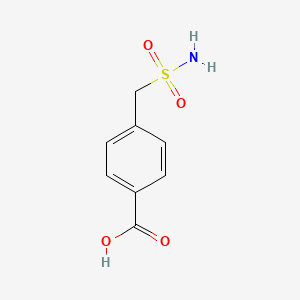

4-(Sulfamoylmethyl)benzoic acid

Descripción general

Descripción

4-(Sulfamoylmethyl)benzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is a crosslinking reagent used widely in organic synthesis . The molecular formula of this compound is C8H9NO4S .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 274-275 degrees Celsius . Its molecular weight is 215.23 .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzamide-4-sulfonamides, derived from 4-sulfamoyl benzoic acid, have been identified as potent inhibitors of human carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. These derivatives show high efficacy in inhibiting the human isoforms hCA II, VII, and IX, with potential implications for therapeutic applications in conditions such as glaucoma, edema, and certain cancers due to their enzyme inhibition capabilities (Abdoli et al., 2018).

Polymer Science and Material Chemistry

In polymer science, sulfur-containing carboxylic acids (SCCAs), which include derivatives of 4-sulfamoyl benzoic acid, have been utilized in photoinduced free-radical polymerizations. These compounds act as electron donors in conjunction with 4-carboxybenzophenone, facilitating polymerization processes. The study highlights the potential of these compounds in developing new polymeric materials with unique properties, such as enhanced stability and functionality (Wrzyszczyński et al., 2000).

Environmental and Analytical Applications

The electrochemical behavior of benzoic acid derivatives, including those related to 4-(sulfamoylmethyl)benzoic acid, has been studied for their potential environmental applications. These compounds undergo electrochemical reduction, leading to products like 5-amino salicylic acid and sulfanilic acid, which could have implications for environmental monitoring and analytical chemistry (Mandić et al., 2004).

Biochemical Studies

In biochemical research, derivatives of this compound have been explored for their role in inhibiting certain biochemical pathways. For instance, carbonic anhydrase inhibitors, which include sulfamoyl-benzenecarboxamides, have shown significant activity in vitro, potentially offering new avenues for the treatment of diseases such as glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase in the eye (Mincione et al., 2001).

Safety and Hazards

The safety information for 4-(Sulfamoylmethyl)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative .

Mode of Action

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Biochemical Pathways

One study suggests that n, n -disubstituted 4-sulfamoylbenzoic acid derivatives, which are structurally similar, have been found to inhibit cytosolic phospholipase a 2 α (cpla 2 α) with micromolar activity .

Pharmacokinetics

Based on its structural similarity to benzoic acid, it may be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Structurally similar compounds, such as benzoic acid, have antimicrobial properties and are widely used as food preservatives .

Action Environment

It is known that the efficacy of similar compounds, such as benzoic acid, can be influenced by factors such as ph .

Análisis Bioquímico

Biochemical Properties

4-(Sulfamoylmethyl)benzoic acid has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Cellular Effects

Its role as an inhibitor of cPLA2α suggests that it could potentially influence cell function by modulating the production of eicosanoids, which are involved in various cellular processes including inflammation and cell signaling .

Molecular Mechanism

It is known to inhibit cPLA2α, an enzyme that plays a key role in the arachidonic acid cascade . By inhibiting this enzyme, this compound could potentially disrupt the production of eicosanoids, thereby influencing various cellular and molecular processes .

Metabolic Pathways

Given its role as an inhibitor of cPLA2α, it is likely involved in the arachidonic acid cascade .

Propiedades

IUPAC Name |

4-(sulfamoylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQIWTKFJBNPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287530 | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110654-41-6 | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110654-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Aminosulfonyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

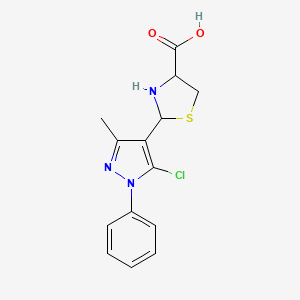

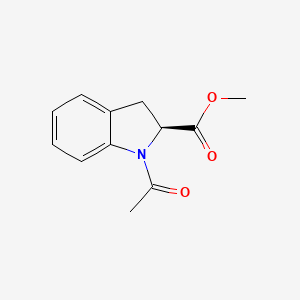

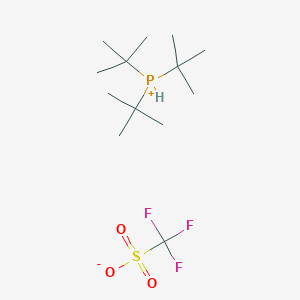

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081562.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081568.png)

![N-(4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081576.png)

![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)

![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)